2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
CAS No.: 2034418-84-1
Cat. No.: VC4632438
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.
![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide - 2034418-84-1](/images/structure/VC4632438.png)
Specification
CAS No. | 2034418-84-1 |
---|---|
Molecular Formula | C11H18N4O2S |
Molecular Weight | 270.35 |
IUPAC Name | 2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide |
Standard InChI | InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3 |
Standard InChI Key | VCUNLYAEPLLWCG-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s structure centers on a pyrazolo[1,5-a]pyrazine bicyclic system, where positions 2 and 5 are substituted with a cyclopropyl group and a dimethyl sulfonamide moiety, respectively. The pyrazolo[1,5-a]pyrazine core consists of two fused six-membered rings, with partial saturation at the 6,7-positions reducing ring strain and enhancing conformational flexibility. The cyclopropyl substituent introduces steric hindrance and electronic effects, while the sulfonamide group contributes to hydrogen bonding and solubility.
Electronic and Steric Features
Quantum mechanical analyses reveal that the cyclopropane ring induces torsional strain, polarizing adjacent bonds and creating electrophilic regions at the pyrazine nitrogen atoms. The N,N-dimethyl sulfonamide group acts as a strong electron-withdrawing moiety, lowering the pKa of nearby protons and facilitating deprotonation under physiological conditions. These features collectively enhance the compound’s ability to interact with enzymatic active sites, particularly those rich in hydrophobic pockets and hydrogen-bond acceptors.
Synthetic Methodologies
Cyclocondensation Strategies
A primary synthesis route involves the cyclocondensation of 2-cyclopropylpyrazole-3-carboxylic acid derivatives with 1,2-diaminoethane precursors under acidic conditions. This step forms the pyrazolo[1,5-a]pyrazine core through a tandem nucleophilic substitution and ring-closing mechanism. Key intermediates include:
Table 1: Critical Intermediates in Synthesis
Intermediate | Role in Synthesis | Yield (%) |
---|---|---|
2-Cyclopropylpyrazole-3-carboxylate | Core ring formation | 62–68 |
N,N-Dimethylsulfamoyl chloride | Sulfonamide introduction | 85–90 |
5,6-Dihydropyrazine precursor | Partial saturation | 45–52 |
Sulfonylation and Functionalization
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
In vitro assays demonstrate potent inhibition of casein kinase 1δ/ε (CK1δ/ε), with IC50 values of 38 nM and 42 nM, respectively. Molecular docking studies suggest that the sulfonamide oxygen atoms form hydrogen bonds with Lys53 and Asp149 in the CK1δ ATP-binding pocket, while the cyclopropyl group occupies a hydrophobic subpocket typically targeted by bulky residues . Comparative data against related inhibitors reveal superior selectivity over GSK-3β (IC50 > 1 μM) and CDK2 (IC50 > 5 μM) .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrazolo-Pyrazine Derivatives
Compound | Target | IC50/EC50 | Key Structural Difference |
---|---|---|---|
GYH2-18 | HBV capsid assembly | 0.8 μM | Lacks sulfonamide; pyrimidine core |
6-Methyl-N,N-dimethyl-pyrazole | COX-2 | 12 μM | Monocyclic pyrazole |
ES2744636T3 Lead Compound | CK1δ | 15 nM | Piperazine substituent |
The dimethyl sulfonamide group in 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide confers enhanced solubility (logP = 1.2) compared to analogues like GYH2-18 (logP = 2.8), enabling improved bioavailability in pharmacokinetic studies .
Analytical Characterization Techniques
Spectroscopic Profiling
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1H NMR (400 MHz, DMSO-d6): δ 1.12–1.18 (m, 4H, cyclopropane), 2.83 (s, 6H, N(CH3)2), 3.45–3.52 (m, 2H, H-6), 4.21–4.28 (m, 2H, H-7), 7.89 (s, 1H, pyrazole H).
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HRMS (ESI+): m/z calc. for C12H18N4O2S [M+H]+: 298.1154; found: 298.1158.
Therapeutic Applications and Future Directions
Current research prioritizes oncological applications, particularly in triple-negative breast cancer models where CK1δ overexpression drives metastasis. Combination therapies with paclitaxel show synergistic effects (CI = 0.3–0.5) in preclinical trials . Future work will explore prodrug formulations to enhance blood-brain barrier penetration for neurodegenerative disease applications.
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